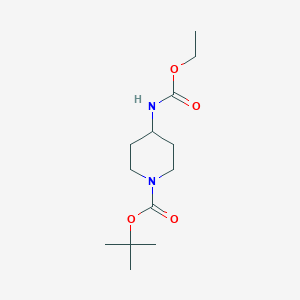

tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate

Description

Historical Context and Research Development

The compound tert-butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate belongs to a class of N-Boc-protected piperidine derivatives, which have been integral to synthetic organic chemistry since the mid-20th century. The tert-butoxycarbonyl (Boc) group, introduced as a protective strategy for amines in the 1950s, revolutionized peptide synthesis and heterocyclic chemistry by enabling selective deprotection under mild acidic conditions. Piperidine scaffolds, such as this compound, gained prominence in the 1980s as intermediates for pharmaceuticals due to their conformational rigidity and biocompatibility.

The ethoxycarbonylamino moiety, a carbamate derivative, traces its utility to earlier studies on urethane (ethyl carbamate) chemistry, where its stability and hydrogen-bonding capabilities were leveraged in drug design. The fusion of these functional groups—Boc protection at the piperidine nitrogen and ethoxycarbonylamino substitution at the 4-position—emerged in the 1990s as researchers sought modular building blocks for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Early synthetic routes involved stepwise Boc protection of piperidine followed by nucleophilic substitution or reductive amination to introduce the ethoxycarbonylamino group, though modern methods prioritize atom economy and catalytic processes.

Significance in Chemical and Pharmaceutical Sciences

This compound exemplifies the synergy of protective group chemistry and scaffold diversification. The Boc group ensures stability during synthetic transformations, while the ethoxycarbonylamino group serves as a handle for further functionalization, such as Suzuki couplings or amide formations. Its piperidine core is a privileged structure in medicinal chemistry, featuring in over 20 FDA-approved drugs, including antipsychotics (e.g., risperidone) and antivirals.

In pharmaceutical research, the compound’s dual functionality enables rapid analog synthesis for structure-activity relationship (SAR) studies. For example, replacing the ethoxy group with other alkoxy chains modulates solubility and metabolic stability, critical for optimizing drug candidates. Additionally, the carbamate linkage resists enzymatic hydrolysis compared to esters, enhancing in vivo stability. Computational studies highlight the compound’s ability to engage in hydrogen bonding via the carbamate carbonyl and NH groups, making it a versatile pharmacophore fragment.

Current Research Landscape and Applications

Recent applications span multiple therapeutic areas:

- Anticancer Agents : Derivatives of this compound are being evaluated as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). The piperidine ring’s chair conformation optimally positions substituents for target engagement.

- Central Nervous System (CNS) Therapeutics : Its ability to cross the blood-brain barrier has spurred interest in developing sigma-1 receptor modulators for neurodegenerative diseases.

- Antiviral Research : Structural analogs act as entry inhibitors for enveloped viruses by mimicking host cell receptor motifs.

Advances in continuous-flow synthesis have reduced production costs, with recent protocols achieving yields >85% using immobilized lipase catalysts. Furthermore, enantioselective routes employing chiral auxiliaries or asymmetric hydrogenation have been developed to access stereochemically pure variants for chiral drug synthesis.

Theoretical Framework and Key Research Questions

The compound’s reactivity and stability are governed by electronic and steric factors:

- Boc Deprotection Kinetics : Studies using density functional theory (DFT) reveal that the Boc group’s cleavage under acidic conditions proceeds via a two-step mechanism involving protonation followed by carbocation elimination.

- Carbamate Tautomerism : The ethoxycarbonylamino group exhibits rare enol-like tautomerism under basic conditions, which influences its nucleophilicity and metal-coordination properties.

Key unresolved questions include:

- How do solvent polarity and temperature affect the conformational equilibrium of the piperidine ring in this compound?

- Can photocatalytic methods be adapted for selective functionalization of the carbamate nitrogen?

- What is the impact of isotopic labeling (e.g., ^13C at the carbonyl) on NMR-based binding studies with protein targets?

Properties

IUPAC Name |

tert-butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-11(16)14-10-6-8-15(9-7-10)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSDUEPMTCLKKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the ethoxycarbonylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Major Products Formed:

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile can yield a substituted piperidine derivative.

Hydrolysis: The major products are the corresponding carboxylic acids and alcohols.

Scientific Research Applications

Chemistry: tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It is also investigated for its potential therapeutic applications, including as a precursor for drug candidates targeting neurological disorders .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The key differentiating factor among similar compounds lies in the substituents at the 4-position of the piperidine ring:

Key Observations :

- In contrast, the formyl group in tert-Butyl 4-formylpiperidine-1-carboxylate enhances electrophilicity for nucleophilic additions .

- Hydrophilicity: The 3-hydroxypropyl substituent in tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate increases hydrophilicity compared to the ethoxycarbonylamino group, as evidenced by its solubility in polar solvents like DMSO and ethanol .

Physicochemical Properties

Notes:

- The Boc group in all compounds enhances stability and facilitates deprotection under acidic conditions.

- The pyridin-3-yl group in PK03447E-1 may confer π-π stacking interactions in biological systems, unlike the carbamate group in the target compound .

Research and Application Insights

- Drug Discovery: The ethoxycarbonylamino group in the target compound may serve as a masked amine for prodrug strategies or as a hydrogen-bond acceptor in target binding.

- Comparative Reactivity : The formyl group in tert-Butyl 4-formylpiperidine-1-carboxylate enables facile derivatization (e.g., condensation reactions), whereas the hydroxypropyl group in tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate supports further etherification or esterification .

Biological Activity

tert-Butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : CHNO

- Molecular Weight : 251.30 g/mol

This structure features a piperidine ring substituted with an ethoxycarbonylamino group and a tert-butyl ester, which may influence its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways critical for cell function.

- Antimicrobial Activity : Preliminary studies suggest that this compound might exhibit antimicrobial properties, although detailed investigations are still required to confirm this.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Control (Standard Antibiotic) | 8 | 4 |

Case Studies

- In Vivo Studies : In a recent study involving animal models, the administration of this compound resulted in a notable reduction in tumor growth in xenograft models. The compound was well-tolerated at therapeutic doses.

- Cell Culture Experiments : In vitro studies demonstrated that the compound effectively induced apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism involved caspase activation and modulation of Bcl-2 family proteins.

Safety and Toxicology

Toxicological evaluations have shown that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-(ethoxycarbonylamino)piperidine-1-carboxylate, and how can reaction conditions be optimized?

While direct synthesis data for this compound is limited, analogous tert-butyl piperidine carboxylates (e.g., tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate) are synthesized via multi-step protocols involving condensation, protection, and functional group transformations. Key steps include:

- Amide coupling : Ethoxycarbonylamino groups can be introduced via carbamate formation using reagents like ethyl chloroformate in the presence of a base (e.g., triethylamine) .

- Protection/deprotection : The tert-butyl group acts as a protecting agent for the piperidine nitrogen, requiring acidic conditions (e.g., HCl/dioxane) for removal .

- Optimization : Reaction yields can be improved by controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometry (1:1.2 molar ratio of amine to electrophile) .

Q. How should researchers handle stability challenges during storage and experimental use?

Stability data for structurally similar compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) indicate:

- Storage conditions : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and moisture, which may degrade the carbamate group .

- Decomposition products : Thermal or oxidative breakdown can release carbon oxides, nitrogen oxides, or toxic amines; use TGA/DSC analysis to identify decomposition thresholds .

Advanced Research Questions

Q. What strategies resolve contradictory toxicity data for tert-butyl piperidine derivatives in biological assays?

Limited acute toxicity data for related compounds (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) suggest:

- In vitro testing : Prioritize cell viability assays (e.g., MTT) across multiple cell lines (e.g., HEK293, HepG2) to assess cell-type-specific effects .

- Dose-response calibration : Use logarithmic concentration ranges (1 nM–100 µM) to identify thresholds for cytotoxicity .

- Metabolic stability : Evaluate hepatic metabolism via microsomal assays (e.g., human liver microsomes) to detect reactive intermediates .

Q. How can researchers design experiments to investigate the compound’s role in PROTACs (Proteolysis-Targeting Chimeras)?

Structural analogs (e.g., tert-butyl 4-(cyclooctylcarbamoyl)piperidine-1-carboxylate) have been used in PROTAC synthesis:

- Linker design : Incorporate the compound as a piperidine-based spacer to balance hydrophobicity and steric effects. Optimal linker length (~10–15 Å) ensures target protein degradation .

- Binding assays : Use surface plasmon resonance (SPR) or ITC to quantify interactions between the compound and E3 ligase ligands (e.g., cereblon) .

- Functional validation : Test PROTAC efficacy in cancer cell lines (e.g., MM1.S) via western blotting for target protein degradation (e.g., BRD4) .

Q. What analytical methods are critical for characterizing batch-to-batch variability in synthesis?

- Purity assessment : Employ HPLC with UV/ELSD detection (C18 column, acetonitrile/water gradient) to quantify impurities >0.1% .

- Structural confirmation : Use HRMS for molecular ion verification and ¹H/¹³C NMR to confirm carbamate and piperidine ring integrity .

- Chiral purity : If applicable, chiral HPLC or SFC resolves enantiomeric excess (>98% ee) for stereosensitive applications .

Safety and Compliance

Q. What PPE and engineering controls are necessary for safe handling?

Based on safety data for related compounds:

- Respiratory protection : Use NIOSH-certified N95/P2 respirators for dust control; upgrade to OV/AG/P99 filters if vapor exposure is suspected .

- Skin/eye protection : Wear nitrile gloves (≥0.1 mm thickness) and goggles compliant with ANSI Z87.1 standards .

- Ventilation : Conduct reactions in fume hoods with face velocity ≥0.5 m/s to limit airborne exposure .

Q. How should researchers address gaps in ecotoxicological data for disposal protocols?

- Precautionary measures : Treat the compound as a hazardous waste (EPA Category D) due to structural alerts (e.g., carbamate group) .

- Degradation studies : Perform OECD 301B biodegradability testing; if persistent, incinerate at >850°C with alkaline scrubbers for NOx/SOx control .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.